1,2-Dimethoxybenzene-D10
Overview
Description
. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. 1,2-Dimethoxybenzene itself is a naturally occurring insect attractant . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Mechanism of Action
Target of Action
1,2-Dimethoxybenzene-D10, a deuterium-labeled version of 1,2-Dimethoxybenzene , is primarily used in organic chemistry reactions . It is known to be a naturally occurring insect attractant .
Mode of Action
The mechanism of action of 1,2-Dimethoxybenzene involves its participation in organic reactions, such as Friedel-Crafts acylation and alkylation, as well as in the formation of heterocyclic compounds . 1,2-Dimethoxybenzene undergoes substitution reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
The condensation-rearrangement reactions of 1,2-Dimethoxybenzene with tropone under the action of concentrated sulfuric acid have been studied . The reactions result in dehydration condensation and an interesting shrink ring rearrangement reaction, where a seven-membered ring converts to a six-membered aromatic ring .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, such as in this compound, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the formation of new compounds through various organic reactions . These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxybenzene can be synthesized through two primary methods:
-
Phenol and Dimethyl Sulfate Reaction Method
Raw Materials: Phenol and dimethyl sulfate.
Reaction Principle: Under the action of an alkaline catalyst, phenol and dimethyl sulfate undergo a substitution reaction to produce 1,2-Dimethoxybenzene.
-
Benzene and Methanol Methylation Reaction Method
Raw Materials: Benzene and methanol.
Reaction Principle: In the presence of an acidic catalyst, benzene and methanol undergo a methylation reaction to produce 1,2-Dimethoxybenzene.
Chemical Reactions Analysis
1,2-Dimethoxybenzene-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: Electrophilic substitution reactions are common due to the electron-donating methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like NBS for substitution .
Scientific Research Applications
1,2-Dimethoxybenzene-D10 is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of other aromatic compounds and is used in studying reaction mechanisms.
Biology: The deuterium labeling helps in tracing metabolic pathways and understanding the pharmacokinetics of drugs.
Medicine: It is used in drug development to study the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
1,2-Dimethoxybenzene-D10 can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at the 1 and 3 positions.
1,4-Dimethoxybenzene: An isomer with methoxy groups at the 1 and 4 positions.
Methyl isoeugenol: A related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic processes and drug development .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGBGTJQKZSUTQ-UPEVGZBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.